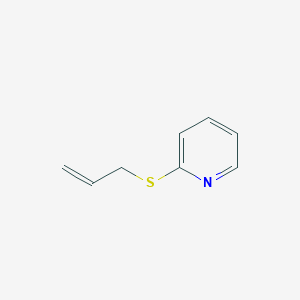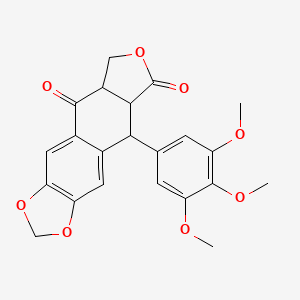
Pyridine,2-(2-propen-1-ylthio)-
Übersicht
Beschreibung
Pyridine,2-(2-propen-1-ylthio)-, also known as 2-allylthiopyridine, is a heterocyclic organic compound containing a pyridine ring substituted with an allylthio group at the 2-position. This compound is part of a broader class of pyridine derivatives, which are known for their diverse biological and chemical properties. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-(2-propen-1-ylthio)- typically involves the reaction of 2-mercaptopyridine with allyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group . The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or acetone for several hours to achieve high yields.
Industrial Production Methods
Industrial production of Pyridine,2-(2-propen-1-ylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine,2-(2-propen-1-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, halides); reactions are performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine,2-(2-propen-1-ylthio)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain organic reactions.
Wirkmechanismus
The mechanism of action of Pyridine,2-(2-propen-1-ylthio)- involves its interaction with biological targets such as enzymes and receptors. The compound’s allylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the function of essential bacterial enzymes . Additionally, the pyridine ring can interact with nucleic acids, potentially interfering with DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptopyridine: A precursor in the synthesis of Pyridine,2-(2-propen-1-ylthio)-, known for its antimicrobial properties.
2-Allylpyridine: Similar structure but lacks the thiol group, resulting in different chemical reactivity and biological activity.
Thienopyridine: Contains a sulfur atom in the ring, exhibiting distinct pharmacological properties.
Uniqueness
Pyridine,2-(2-propen-1-ylthio)- is unique due to the presence of both the pyridine ring and the allylthio group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit potent antimicrobial properties .
Eigenschaften
IUPAC Name |
2-prop-2-enylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRMAHIZBHNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295271 | |
| Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65063-38-9 | |
| Record name | NSC100905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-](/img/structure/B3055424.png)





